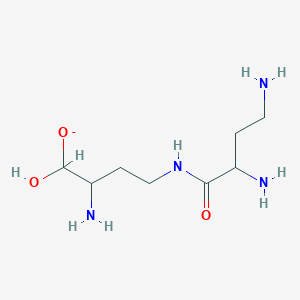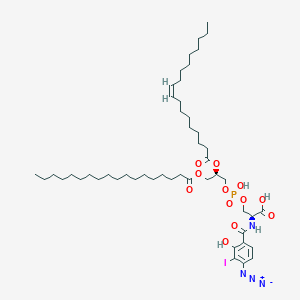
4-Azidosalicylic acid-phosphatidylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azidosalicylic acid-phosphatidylserine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of phosphatidylserine, which is a phospholipid that is found in various cell membranes. The addition of 4-azidosalicylic acid to phosphatidylserine creates a compound that can be used in a variety of experiments and studies.
Mécanisme D'action
The mechanism of action of 4-azidosalicylic acid-phosphatidylserine involves its ability to bind to proteins and lipids in cell membranes. This binding can induce changes in the conformation and function of these molecules, leading to alterations in cellular signaling pathways and other physiological processes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-azidosalicylic acid-phosphatidylserine have been studied extensively in various experimental systems. This compound has been shown to affect the activity of various enzymes and signaling molecules, leading to changes in cellular metabolism and function. Additionally, it has been shown to modulate the activity of ion channels and transporters, leading to alterations in cellular membrane potential and ion homeostasis.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-azidosalicylic acid-phosphatidylserine in lab experiments offers several advantages, including its ability to selectively label proteins and lipids in cell membranes. Additionally, it can be used to study the interactions between these molecules in a variety of experimental systems. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to carry out experiments.
Orientations Futures
There are many potential future directions for research on 4-azidosalicylic acid-phosphatidylserine. One area of interest is the development of new methods for synthesizing this compound, as well as its derivatives, in a more efficient and cost-effective manner. Additionally, further studies are needed to explore the potential applications of this compound in drug discovery and other areas of biotechnology. Finally, research is needed to better understand the mechanisms of action and physiological effects of 4-azidosalicylic acid-phosphatidylserine, as well as its potential limitations and toxicity.
Méthodes De Synthèse
The synthesis of 4-azidosalicylic acid-phosphatidylserine involves the reaction of phosphatidylserine with 4-azidosalicylic acid. This reaction can be carried out using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
Applications De Recherche Scientifique
The use of 4-azidosalicylic acid-phosphatidylserine in scientific research has been explored in various fields, including biochemistry, molecular biology, and neuroscience. This compound can be used to study the interactions between proteins and lipids in cell membranes, as well as the mechanisms of signal transduction in cells. Additionally, it can be used in studies of protein-protein interactions and protein-lipid interactions.
Propriétés
Numéro CAS |
124155-78-8 |
|---|---|
Nom du produit |
4-Azidosalicylic acid-phosphatidylserine |
Formule moléculaire |
C49H82IN4O12P |
Poids moléculaire |
1077.1 g/mol |
Nom IUPAC |
(2S)-2-[(4-azido-2-hydroxy-3-iodobenzoyl)amino]-3-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C49H82IN4O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(55)63-37-40(66-45(56)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-64-67(61,62)65-39-43(49(59)60)52-48(58)41-35-36-42(53-54-51)46(50)47(41)57/h18,20,35-36,40,43,57H,3-17,19,21-34,37-39H2,1-2H3,(H,52,58)(H,59,60)(H,61,62)/b20-18-/t40-,43+/m1/s1 |
Clé InChI |
GMXUBNQSYSYDKU-UYJAKLHWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)NC(=O)C1=C(C(=C(C=C1)N=[N+]=[N-])I)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonymes |
4-azidosalicylic acid-phosphatidylserine ASA-PS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



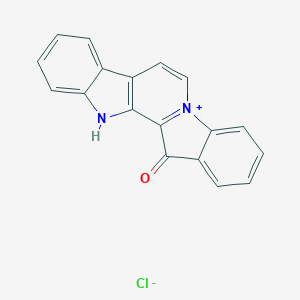
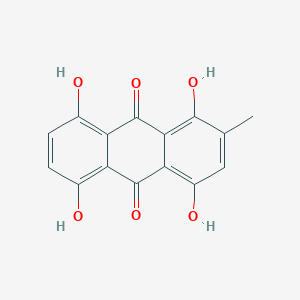
![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)

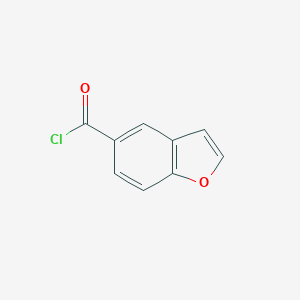
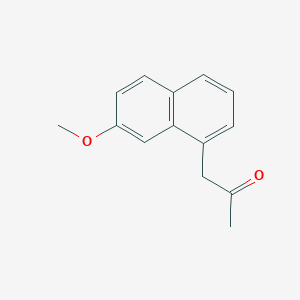
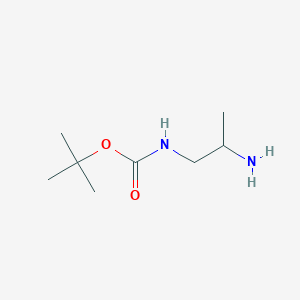
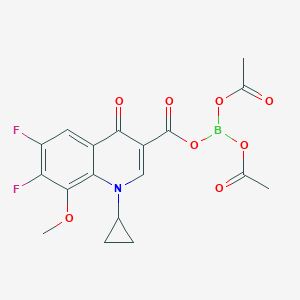
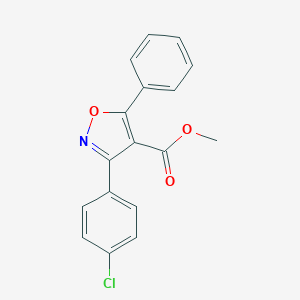
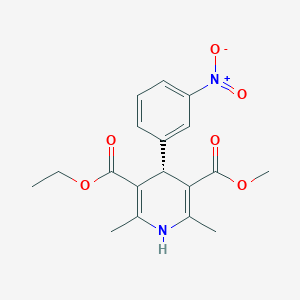

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

